rel-(1S,3S)-Benazepril Hydrochloride rel-(1S,3S)-Benazepril Hydrochloride
Brand Name: Vulcanchem
CAS No.: 88372-38-7
VCID: VC0104483
InChI: InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Molecular Formula: C24H29ClN2O5
Molecular Weight: 460.955

rel-(1S,3S)-Benazepril Hydrochloride

CAS No.: 88372-38-7

Reference Standards

VCID: VC0104483

Molecular Formula: C24H29ClN2O5

Molecular Weight: 460.955

rel-(1S,3S)-Benazepril Hydrochloride - 88372-38-7

CAS No. 88372-38-7
Product Name rel-(1S,3S)-Benazepril Hydrochloride
Molecular Formula C24H29ClN2O5
Molecular Weight 460.955
IUPAC Name 2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
Standard InChIKey VPSRQEHTHIMDQM-GZJHNZOKSA-N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Synonyms (3S)-rel-3-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Hydrochloride; (R*,R*)-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid Monohydroch
PubChem Compound 56924237
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator